EW-7195 Exhibits Sub-Nanomolar ALK5 Potency with >300-Fold Selectivity Over p38α MAPK
EW-7195 demonstrates an IC50 of 4.83 nM against ALK5 kinase and an IC50 of 1.5 μM against p38α MAPK, yielding >300-fold selectivity for the intended target [1]. In contrast, the widely used ALK5 inhibitor SB-525334 (also known as 6-[2-tert-butyl-5-(6-methyl-pyridin-2-yl)-1H-imidazol-4-yl]-quinoxaline) shows an IC50 of 14.3 nM against ALK5 with only ~20-40-fold selectivity over p38α [2].
| Evidence Dimension | In vitro kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | EW-7195 ALK5 IC50: 4.83 nM; p38α IC50: 1.5 μM (>300-fold selectivity) |
| Comparator Or Baseline | SB-525334 ALK5 IC50: 14.3 nM; p38α IC50: ~0.3-0.6 μM (~20-40-fold selectivity) |
| Quantified Difference | EW-7195 is ~3-fold more potent against ALK5 and exhibits >10-fold greater selectivity over p38α |
| Conditions | In vitro kinase activity assays using recombinant human ALK5 and p38α kinases |
Why This Matters
Higher selectivity over p38α reduces off-target confounding in TGF-β signaling studies, improving experimental reproducibility.
- [1] Park CY, Son JY, Jin CH, Nam JS, Kim DK, Sheen YY. EW-7195, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung. Eur J Cancer. 2011;47(17):2642-2653. View Source
- [2] Grygielko ET, Martin WM, Tweed C, et al. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis. J Pharmacol Exp Ther. 2005;313(3):943-951. View Source
